4-(4-Methyl-4-piperidinyl)pyridine
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Overview
Description
4-(4-Methyl-4-piperidinyl)pyridine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-4-piperidinyl)pyridine typically involves the reaction of 4-methylpiperidine with pyridine derivatives under specific conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the reaction is crucial for producing sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-4-piperidinyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
4-(4-Methyl-4-piperidinyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methyl-4-piperidinyl)pyridine involves its interaction with molecular targets such as protein kinases. It acts by inhibiting the activity of these enzymes, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,6-Di(pyrazol-1-yl)pyridine: Used in the synthesis of luminescent lanthanide compounds.
4-[2-(4-Fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine: An inhibitor of cGMP-dependent protein kinase in Apicomplexan parasites.
Pyrazolopyridine derivatives: Studied for their antioxidant, antitumor, and antimicrobial activities.
Uniqueness
4-(4-Methyl-4-piperidinyl)pyridine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metals and its potential use in various scientific fields make it a compound of significant interest.
Properties
IUPAC Name |
4-(4-methylpiperidin-4-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(4-8-13-9-5-11)10-2-6-12-7-3-10/h2-3,6-7,13H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEGBVNWWJHRCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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